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Compound of Interest

Compound Name: Amalorin
CAS No.: 75969-83-4
Cat. No.: B1208191
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Application Note: Amalorin™ as a Selective Inhibitor of Urokinase-type Plasminogen Activator
(uPA)

Executive Summary

Amalorin (a 6-substituted amiloride derivative) is a potent, reversible, competitive inhibitor
designed to target Urokinase-type Plasminogen Activator (uPA). While the parent compound,
amiloride, is a known potassium-sparing diuretic with weak off-target affinity for uPA (

), Amalorin has been structurally optimized to enhance potency (

) and selectivity against related serine proteases (e.g., tPA, plasmin), while minimizing action
on sodium channels (ENaC).

This application note details the mechanistic grounding, kinetic characterization, and functional
validation protocols for using Amalorin to block uPA-mediated extracellular matrix (ECM)
degradation and tumor cell invasion.

Mechanistic Insight: The uPA/uPAR AXxis
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uPA is a serine protease that converts plasminogen to plasmin. This cascade is critical in tissue
remodeling and cancer metastasis. Binding of uPA to its receptor (UPAR) localizes proteolytic
activity to the cell surface, facilitating invasion through the basement membrane.

Mechanism of Action: Amalorin binds to the S1 specificity pocket of the uPA active site. Unlike
the parent amiloride, which relies on a guanidinium moiety to interact with Asp189, Amalorin
features a hydrophobic 6-substitution that occupies the S1

subsite, conferring higher affinity and specificity.

Pathway Visualization
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Figure 1: The uPA/UPAR proteolytic cascade and the specific intervention point of Amalorin.

Experimental Protocols
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Protocol A: In Vitro Kinetic Characterization
(Chromogenic Assay)

Objective: Determine the inhibition constant (

) of Amalorin against recombinant human uPA using a chromogenic substrate.

Principle: uPA cleaves the substrate Z-Gly-Gly-Arg-AMC (or S-2444), releasing a
fluorophore/chromophore. Amalorin inhibits this cleavage in a dose-dependent manner.

Materials:

Enzyme: Recombinant human uPA (High Molecular Weight), 10 nM final conc.

Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Chromogenic).

Buffer: 50 mM Tris-HCI, pH 7.4, 100 mM NacCl, 0.01% Tween-20.

Inhibitor: Amalorin (Stock 10 mM in DMSO).

Workflow:

Preparation: Dilute uPA to 20 nM in assay buffer (2x concentration).
 Inhibitor Series: Prepare a 10-point serial dilution of Amalorin (0.1 nM to 10

) in buffer.

e Pre-incubation: Add 50

of uPA and 50

of Amalorin dilution to a black 96-well plate. Incubate for 15 minutes at 37°C to allow
equilibrium binding.

¢ Initiation: Add 100

of Substrate (at

concentration, typically 50-100
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e Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) or Absorbance (405 nm)
every 30 seconds for 20 minutes.

e Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit data to the Morrison equation for tight-binding inhibitors or standard 1C50
curves.

Validation Criteria:
e Z' factor > 0.5.[1]

e Control wells (DMSO only) must show linear signal increase (

Protocol B: Cell Invasion Assay (Boyden Chamber)

Objective: Validate Amalorin efficacy in a physiological model using highly invasive MDA-MB-
231 breast cancer cells.

Materials:
e Cells: MDA-MB-231 (uPA-overexpressing).
e Chamber: Transwell inserts (8

pore size) coated with Matrigel (simulating ECM).

o Chemoattractant: FBS (10%).
Workflow:
e Starvation: Serum-starve cells for 24 hours prior to assay.

e Seeding: Resuspend cells (
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) in serum-free media containing Amalorin (100 nM, 500 nM, 1
) or Vehicle (DMSO).

e Plating: Add cell suspension to the upper chamber of the Transwell.

e Chemoattraction: Add media + 10% FBS to the lower chamber.

e |ncubation: Incubate for 24 hours at 37°C, 5% CO2.

e Quantification:

[e]

Scrape non-invading cells from the top surface.

(¢]

Fix invading cells (bottom surface) with methanol.

[¢]

Stain with Crystal Violet.

[¢]

Image and count 5 random fields per well.

Comparative Data Summary

The following table contrasts Amalorin with the parent compound (Amiloride) and a standard
broad-spectrum serine protease inhibitor.

ENaC
. d T - Selectivity (vs. Inhibition
ompoun arget Enzyme
i © J (uPA) tPA) (Diuretic
Effect)
Amalorin uPA 35nM > 500-fold Negligible
o High (Primary
Amiloride ENaC / uPA 7,000 nM Low
Target)
o Broad Serine
Aprotinin ~500 nM None (1:1) None

Protease

Table 1: Pharmacological profile of Amalorin demonstrating enhanced potency and selectivity.
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Troubleshooting & Optimization

Solubility: Amalorin is hydrophobic due to the 6-substitution. Ensure DMSO concentration in
the final assay does not exceed 1% to prevent enzyme denaturation, though Amalorin is
soluble in DMSO up to 50 mM.

Substrate Depletion: In Protocol A, ensure <10% of the substrate is consumed during the
measurement window to maintain steady-state kinetics.

Species Specificity: Note that human uPA and murine uPA have structural differences in the
S1

pocket. Amalorin is optimized for human uPA. For mouse models, verify potency against
murine uPA first.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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